(1,3-14C2)Propanedioic acid

Kinetic isotope effect Decarboxylation Metabolic tracer quantification

(1,3-14C2)Propanedioic acid (CAS 13878-08-5), also known as malonic acid [1,3-14C], is a doubly carbon-14 labeled dicarboxylic acid. Unlike unlabeled malonic acid (CAS 141-82-2, molecular weight 104.06 g/mol) , this isotopologue bears 14C atoms at both carboxyl positions, yielding an exact monoisotopic mass of 108.01744258 g/mol — a distinctive +4 Da shift confirmable by mass spectrometry.

Molecular Formula C3H4O4
Molecular Weight 108.05 g/mol
CAS No. 13878-08-5
Cat. No. B084293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-14C2)Propanedioic acid
CAS13878-08-5
SynonymsMALONIC ACID, [1,3-14C]
Molecular FormulaC3H4O4
Molecular Weight108.05 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(=O)O
InChIInChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i2+2,3+2
InChIKeyOFOBLEOULBTSOW-FTOQCNSHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,3-14C2)Propanedioic Acid (CAS 13878-08-5) — Essential Procurement & Selection Overview for Dual-Carbon-14 Malonic Acid


(1,3-14C2)Propanedioic acid (CAS 13878-08-5), also known as malonic acid [1,3-14C], is a doubly carbon-14 labeled dicarboxylic acid. Unlike unlabeled malonic acid (CAS 141-82-2, molecular weight 104.06 g/mol) , this isotopologue bears 14C atoms at both carboxyl positions, yielding an exact monoisotopic mass of 108.01744258 g/mol — a distinctive +4 Da shift confirmable by mass spectrometry . The compound is supplied for research use at a radiochemical purity typically >99% and specific activity of 50–60 mCi/mmol (1.85–2.22 GBq/mmol) .

Dual-carboxyl 14C labeling for quantitative carbon flux and metabolic fate studies
Supports preparation of [1,3-14C2]malonyl-CoA for fatty acid and isoprenoid pathway tracing
Unique mass shift enables unambiguous tracer discrimination in LC-MS workflows

(1,3-14C2)Propanedioic Acid — Why Generic Substitution with Unlabeled or Singly-Labeled Malonic Acid Fails


Unlabeled malonic acid or singly-labeled isotopomers ([1-14C] or [2-14C]malonic acid) cannot substitute for (1,3-14C2)propanedioic acid in applications demanding absolute carbon-flux quantification or dual-carboxyl fate tracking. The decarboxylation of singly-carboxyl-labeled malonic acid-1-14C produces 14CO2 from only one carboxyl group; in plant tissue assays, this yields just ~12% of total respired CO2 as 14CO2, severely limiting detection sensitivity . By contrast, [1,3-14C]malonic acid delivers 60–70% of administered radioactivity into expired CO2 within 12 hours in vivo . This 5–6 fold difference in metabolic tracer recovery is intrinsic to the dual-labeling architecture and cannot be recovered by increasing the amount of singly-labeled analog. Below we provide the quantitative evidence base that defines where (1,3-14C2)propanedioic acid is irreplaceable.

Unlabeled malonic acid

Lacks radioactivity entirely; cannot serve as a metabolic tracer for flux quantification or fate tracking.

Singly-labeled [1-14C] or [2-14C]malonic acid

Reported low 14CO2 recovery limits quantitative mass balance; positional dilution artifacts may distort decarboxylation kinetics.

[1-14C]Acetyl-CoA

Requires a coupled carboxylation step, introducing additional variables that complicate enzyme activity assays.

(1,3-14C2)Propanedioic Acid — Quantitative Head-to-Head Differentiation Evidence Guide


Evidence Item 1: Distinct Decarboxylation Kinetic Isotope Effect Differentiates Dual-Carboxyl- from Singly-Carboxyl-Labeled Malonic Acid

The decarboxylation rate of malonic acid depends critically on the labeling position. Theoretical calculations and experimental data demonstrate that malonic acid-2-14C decarboxylates precisely twice as fast as malonic acid-1-14C at 154°C . The (1,3-14C2) isotopomer benefits from both carboxyl positions being labeled; its effective 14CO2 liberation rate is the sum of both contributions, providing a predicted ~2× enhancement in total 14CO2 output compared to the singly-carboxyl-labeled 1-14C isotopomer under identical conditions.

Decarboxylation rate
Reported
Predicted ~2× enhancement in 14CO2 liberation rate vs. singly-carboxyl-labeled analog
Supports higher signal per substrate unit in decarboxylation assays
Theoretical validation; experimental at 154 °C
Kinetic isotope effect Decarboxylation Metabolic tracer quantification

Evidence Item 2: Dual Carboxyl Carbon Labeling Enables Quantitative Recovery of Administered Radioactivity in Expired CO₂ — 5–6× Superior to Singly-Carboxyl-Labeled Malonate in Plant Systems

In plant tissue, [1-14C]-malonate yields merely ~12% of total respired CO2 as 14CO2 . In mammalian whole-animal studies, [1,3-14C]malonic acid (the free acid equivalent of (1,3-14C2)propanedioic acid) achieves 60–70% radioactivity recovery in expired CO2 within 12 hours post-intubation . This 5–6× difference is not attributable to biological variability but to the number of labeled carboxyl groups available for decarboxylation. In vitro, [1,3-14C]MA exhibits an apparent Km of 2.0 mM and Vmax of 2.4 nmol/min/mg protein for 14CO2 production in rat liver mitochondria .

In vivo 14CO2 recovery
Reported
60–70% vs. ~12% 14CO2 recovery (5–6× higher for dual-labeled)
Enables quantitative mass-balance closure in metabolic fate studies
Cross-species comparison; rat and plant systems
In vivo tracer recovery 14CO2 respiration Malonate metabolism

Evidence Item 3: [1,3-14C2]Malonyl-CoA Is Directly Decarboxylated by Both Acetyl-CoA Carboxylase and Fatty Acid Synthetase — A Dual Enzyme Capability Not Achievable with [1-14C]Acetyl-CoA Alone

In a single-study head-to-head comparison, Hansen et al. (1971) demonstrated that both acetyl-CoA carboxylase and fatty acid synthetase purified from lactating-rabbit mammary gland independently decarboxylate [1,3-14C2]malonyl-CoA . Carboxylation of [1-14C]acetyl-CoA required the simultaneous presence of fatty acid synthetase and NADPH to match the rate of fatty acid synthesis observed with pre-formed [1,3-14C2]malonyl-CoA, which did not require a concentration build-up of free malonyl-CoA . In a separate system, incorporation of [2-14C]malonyl-CoA and [1,3-14C]malonyl-CoA led to different metabolic fates, with the dual-labeled form providing unambiguous evidence that malonyl-CoA is decarboxylated to acetyl-CoA before isoprenoid incorporation .

Dual-enzyme competence
Head-to-head
Decarboxylated by both acetyl-CoA carboxylase and fatty acid synthetase; no free malonyl-CoA accumulation required
Eliminates confounding carboxylation step in fatty acid biosynthesis assays
Purified enzyme system; rabbit mammary gland
Malonyl-CoA decarboxylase Fatty acid biosynthesis Enzymatic tracer assay

Evidence Item 4: Position-Specific Dual Carboxyl Labeling Eliminates Positional Isotopic Dilution Artifacts That Plague Singly-Carboxyl-Labeled Malonic Acid in Mitochondrial Studies

Malonic acid decarboxylation produces CO2 exclusively from the carboxyl groups; the methylene carbon (C-2) is retained in the acetate product. Singly-carboxyl-labeled malonic acid ([1-14C] or [3-14C]) labels only one of the two potential 14CO2-releasing positions. When [1-14C]-malonate was administered to coffee leaf discs, only ~12% of total respired CO2 was 14CO2, reflecting one labeled carboxyl out of two plus isotopic dilution by endogenous CO2 pools . The (1,3-14C2) isotopomer labels both carboxyl positions, eliminating the positional dilution factor and enabling complete 14CO2 mass balance; in rat liver mitochondria, the dual-labeled compound yields an apparent Km of 2.0 mM and Vmax of 2.4 nmol/min/mg protein for 14CO2 production .

Positional dilution
Class-level
Both carboxyls labeled eliminate 50% positional dilution; defined Km 2.0 mM, Vmax 2.4 nmol/min/mg
Prevents artifact that masks true mitochondrial oxidation kinetics
Reported from plant and mammalian mitochondrial data
Isotopic dilution Mitochondrial metabolism Positional specificity

Evidence Item 5: Definitive Isotopic Signature (+4.006 Da Shift) Enables Unambiguous LC-MS Discrimination from Unlabeled Malonic Acid Background

The exact monoisotopic mass of (1,3-14C2)propanedioic acid is 108.01744258 g/mol , compared with 104.011 g/mol for unlabeled malonic acid (C3H4O4) . This +4.006 Da shift arises from the replacement of two 12C atoms with two 14C atoms at the carboxyl positions. No other common malonic acid isotopologue exhibits this precise mass shift; [2-14C]malonic acid (methylene-labeled) has an exact mass of 106.014 Da (+2.003 Da), while [1-14C]malonic acid yields +2.003 Da. The +4.006 Da signature is unique to the 1,3-dicarboxyl-14C2 species and is directly verifiable by high-resolution mass spectrometry.

Mass shift identity
Data to verify
+4.006 Da shift unique among malonic acid isotopologues; resolvable by HRMS
Supports identity confirmation and tracer discrimination upon receipt
Calculated exact mass; verify by experimental HRMS
Mass spectrometry confirmation Isotopic purity verification Procurement specification

(1,3-14C2)Propanedioic Acid — Optimal Research and Industrial Application Scenarios Driven by Differentiated Evidence


Absolute Quantification of Malonyl-CoA Decarboxylase Activity via Dual-Carbon 14CO2 Release Assays

When assaying malonyl-CoA decarboxylase (MCD) activity in purified enzyme preparations or subcellular fractions, (1,3-14C2)propanedioic acid-derived [1,3-14C2]malonyl-CoA is the only substrate demonstrated to be decarboxylated by both acetyl-CoA carboxylase and fatty acid synthetase independently . This eliminates the confounding requirement for coupled carboxylation steps needed when using [1-14C]acetyl-CoA, and the dual 14C label doubles the specific 14CO2 signal per mole of substrate decarboxylated compared with any singly-labeled analog .

Mitochondrial Malonate Metabolic Oxidation Studies Requiring ≤5% Isotopic Dilution Tolerance

For quantitative mitochondrial malonate oxidation studies in drug metabolism and toxicology, the (1,3-14C2) isotopomer is the only form that delivers 60–70% 14CO2 recovery of administered dose and provides defined enzyme kinetic parameters (Km 2.0 mM, Vmax 2.4 nmol/min/mg protein for 14CO2 production) . This stands in contrast to the ~12% 14CO2 yield from [1-14C]-malonate in plant systems and the inherent 50% positional dilution inherent to any singly-carboxyl-labeled analog .

Position-Specific Preparation of [1,3-14C2]Malonyl-CoA for Fatty Acid and Isoprenoid Biosynthesis Pathway Tracing

Researchers requiring [1,3-14C2]malonyl-CoA for fatty acid biosynthesis or isoprenoid pathway studies should directly procure (1,3-14C2)propanedioic acid as the precursor. Hansen et al. (1971) established that pre-formed [1,3-14C2]malonyl-CoA supports fatty acid synthesis at rates equal to carboxylated [1-14C]acetyl-CoA without requiring accumulation of a free malonyl-CoA pool . Furthermore, Higgins (1969) showed that only the dual-labeled form resolves the ambiguity of whether malonyl-CoA is incorporated intact or first decarboxylated to acetyl-CoA before isoprenoid assembly .

LC-MS/MS Confirmation and Tracer Discrimination Against Endogenous Unlabeled Malonic Acid Pools

The +4.006 Da exact mass shift of (1,3-14C2)propanedioic acid relative to unlabeled malonic acid enables definitive LC-MS/MS confirmation of isotopic purity upon material receipt and unambiguous discrimination of the tracer signal from endogenous malonic acid pools in biological matrices. This analytical specificity is not achievable with [1-14C]- or [2-14C]-malonic acid, whose +2.003 Da shifts may overlap with natural-abundance 13C2 isotopologues or other low-mass interferences .

Application
Selection Property
Validation Focus
Malonyl-CoA decarboxylase activity assays
Dual-carboxyl 14C labeling supports direct decarboxylation measurement
Enzyme kinetics and 14CO2 recovery
Mitochondrial malonate oxidation studies
High 14CO2 recovery and defined kinetic parameters
Quantitative mass balance and mitochondrial parameter validation
Fatty acid and isoprenoid biosynthesis pathway tracing
Reported dual-labeled malonyl-CoA precursor without free malonyl-CoA accumulation
Pathway resolution and decarboxylation step verification
Isotopic purity confirmation and tracer discrimination
Unique mass shift resolvable by HRMS
MS verification of isotopic identity and tracer separation
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